4-tert-Butyl-N,N-bis(4-methylphenyl)benzamide
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Overview
Description
4-tert-Butyl-N,N-bis(4-methylphenyl)benzamide is an organic compound with the molecular formula C18H21NO It is a benzamide derivative characterized by the presence of tert-butyl and methylphenyl groups attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N,N-bis(4-methylphenyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with N,N-bis(4-methylphenyl)amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N,N-bis(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic and aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-tert-Butyl-N,N-bis(4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N,N-bis(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-N-(4-nitrophenyl)benzamide
- 4-tert-Butyl-N-(2-chloro-6-methylphenyl)benzamide
- Benzamide, N-(4-methylphenyl)-
Uniqueness
4-tert-Butyl-N,N-bis(4-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methylphenyl groups enhances its stability and reactivity compared to similar compounds .
Properties
CAS No. |
87995-58-2 |
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Molecular Formula |
C25H27NO |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
4-tert-butyl-N,N-bis(4-methylphenyl)benzamide |
InChI |
InChI=1S/C25H27NO/c1-18-6-14-22(15-7-18)26(23-16-8-19(2)9-17-23)24(27)20-10-12-21(13-11-20)25(3,4)5/h6-17H,1-5H3 |
InChI Key |
NGKOKXADHWIOBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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